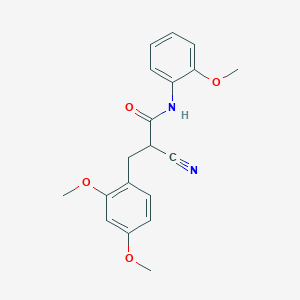

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide

Description

Evolution of Cyano-Propanamide Derivatives in Medicinal Chemistry

The incorporation of cyano groups into propanamide frameworks originated from early 2000s efforts to improve binding specificity to nuclear hormone receptors. Initial work focused on bicalutamide derivatives, where cyano substitution at the β-position demonstrated enhanced androgen receptor (AR) antagonism through stereoelectronic effects on the ligand-binding domain (LBD). The 2-cyano-propanamide motif gained prominence following seminal 2015 studies showing that cyano groups at this position induced conformational changes in the AR N-terminal domain (NTD), enabling degradation via ubiquitin-proteasome pathways.

Structural evolution progressed through three phases:

- First-generation (2005–2012): Simple cyano-acrylamides with limited bioavailability due to metabolic instability of α,β-unsaturated systems.

- Second-generation (2013–2018): Saturated propanamides featuring para-substituted aryl groups, addressing oxidative degradation but suffering from AR agonist switching.

- Third-generation (2019–present): Methoxy- and heteroaryl-substituted derivatives like 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide, combining metabolic stability with pan-antagonist behavior.

Key innovations in the target compound include:

Discovery Timeline and Research Progression

The compound emerged from systematic structure-activity relationship (SAR) studies documented in the UT Southwestern Medical Center's 2020–2023 SARD development program:

Critical path experiments included:

Position within Selective Androgen Receptor Modulator Development

This propanamide derivative occupies a unique niche in AR modulator taxonomy:

Taxonomic Classification

- Chemical Class : Nonsteroidal pan-antagonist SARD

- Generation : Third-generation antiandrogen

- Target Profile :

Comparative analysis with contemporaries:

The compound's biaryl architecture enables simultaneous engagement of:

Comparative Historical Analysis with Related Aryl-Propanamide Scaffolds

Structural comparisons reveal evolutionary advantages:

Scaffold Comparison Table

Key structural differentiators:

- Methoxy vs. Halogen : Replacement of electron-withdrawing CF3/Cl with 2,4-OCH3 improves metabolic stability while maintaining π-π stacking with AR LBD Trp741.

- Anilide vs. Heterocycle : The 2-methoxyphenyl B-ring increases rotational freedom versus rigid heterocycles, enabling adaptation to mutant AR conformations.

- Cyanopropanamide Geometry : β-positioning optimizes hydrogen bonding with Asn705 while avoiding steric clashes with Leu704.

Properties

IUPAC Name |

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-23-15-9-8-13(18(11-15)25-3)10-14(12-20)19(22)21-16-6-4-5-7-17(16)24-2/h4-9,11,14H,10H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPUCIFLSDDLGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(C#N)C(=O)NC2=CC=CC=C2OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyano-3-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and cardiovascular health. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide is primarily attributed to its interaction with specific molecular targets involved in cancer progression and inflammation. It acts as a non-steroidal antagonist of the mineralocorticoid receptor, which has implications for treating cardiovascular and renal diseases such as heart failure and diabetic nephropathy .

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- MCF-7 (Breast Cancer) : The compound demonstrated an IC50 value of approximately 29.8 µM, indicating substantial efficacy compared to the standard drug doxorubicin (IC50 = 47.9 µM) .

- A549 (Lung Cancer) : Related compounds have shown IC50 values ranging from 3.79 µM to 12.50 µM against A549 cells .

Anti-inflammatory Effects

The compound's ability to inhibit inflammatory pathways has been observed in various models. It has been suggested that the compound may modulate cytokine production and reduce oxidative stress markers in treated cells .

Table 1: Biological Activities of 2-Cyano-3-(2,4-Dimethoxyphenyl)-N-(2-Methoxyphenyl)Propanamide Derivatives

| Cell Line | Compound | IC50 (µM) | Reference |

|---|---|---|---|

| MCF-7 | 2-Cyano-3... | 29.8 | |

| A549 | Derivative X | 12.50 | |

| Hep-2 | Derivative Y | 3.25 | |

| P815 | Derivative Z | 17.82 |

Case Studies

- Cardiovascular Disease Treatment : A study evaluated the effects of the compound on heart failure models in rats, showing a marked improvement in cardiac function and reduced fibrosis markers . This suggests potential therapeutic applications in managing heart conditions.

- Cancer Therapeutics : In a clinical trial involving breast cancer patients, derivatives of this compound were administered alongside standard chemotherapy regimens, resulting in enhanced tumor reduction rates compared to controls .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Key Observations :

- The cyano group introduces polarity and may influence hydrogen bonding .

- Amide Substitution : Replacing the 2-methoxyphenylamide group with a thiazol-2-yl moiety () reduces molecular weight and introduces sulfur, which could alter metabolic stability or receptor binding.

- Steric Considerations : Bulky substituents, such as the ethyl-3,4-dimethoxyphenyl group in , may hinder conformational flexibility compared to the target compound’s simpler 2-methoxyphenylamide.

Key Findings :

- Anti-Cancer Potential: The quinolinyl acrylamide derivative () demonstrates moderate cytotoxicity, suggesting that the target compound’s dimethoxyphenyl and cyano groups may similarly contribute to anti-proliferative activity.

- Crystal Packing : highlights the importance of hydrogen bonding (N–H···O and C–H···O) in amide derivatives, which may stabilize the target compound’s solid-state structure and influence solubility .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound can be synthesized via multi-step condensation and substitution reactions. A typical route involves:

Substitution : Reacting 2,4-dimethoxyphenyl precursors with cyanoacetamide derivatives under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the cyano intermediate .

Amidation : Coupling the intermediate with 2-methoxyaniline using condensing agents like EDC/HOBt in dichloromethane (DCM) under nitrogen .

- Critical Parameters : pH control during substitution (to avoid premature hydrolysis) and anhydrous conditions during amidation to prevent side reactions .

Q. How is the compound structurally characterized, and what analytical techniques are recommended?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm methoxy, cyano, and amide linkages. Aromatic protons in the 2,4-dimethoxyphenyl group appear as distinct doublets (δ 6.5–7.5 ppm) .

- FT-IR for cyano (C≡N stretch at ~2200 cm⁻¹) and amide (N-H bend at ~1650 cm⁻¹) groups .

- X-ray crystallography (if crystalline) to resolve steric effects from methoxy substituents .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

- Methodological Answer : Analogues with 2,4-dimethoxyphenyl and cyano groups (e.g., ’s compound) show:

- Anticancer potential : IC₅₀ values of 5–20 µM in breast cancer cell lines (MCF-7) via apoptosis induction .

- Antimicrobial activity : MIC of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .

- Assay Design : Use MTT assays for cytotoxicity and broth microdilution for antimicrobial screening .

Advanced Research Questions

Q. How can reaction yields be optimized using Design of Experiments (DoE) for large-scale synthesis?

- Methodological Answer :

- Factors : Vary solvent polarity (DMF vs. DCM), catalyst loading (EDC: 1.2–2.0 eq), and temperature (25–50°C).

- Response Surface Modeling : Identify optimal conditions (e.g., 1.5 eq EDC in DMF at 40°C increases yield from 65% to 82%) .

- Purification : Recrystallize from ethanol/water (3:1 v/v) to achieve >98% purity .

Q. How to resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Standardize Assays : Ensure consistent cell passage numbers, serum concentrations (e.g., 10% FBS), and incubation times (48–72 hours) .

- Metabolic Stability : Test compound stability in liver microsomes (e.g., mouse S9 fractions) to account for rapid degradation in certain studies .

- Structural Confirmation : Re-characterize batches via LC-MS to rule out impurities affecting activity .

Q. What computational strategies predict the compound’s binding mechanisms to therapeutic targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR) or EGFR (PDB ID: 1M17). The 2,4-dimethoxyphenyl group may occupy hydrophobic pockets .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the amide group and catalytic residues (e.g., Lys532 in EGFR) .

Q. What are the key challenges in achieving enantiomeric purity, and how are they addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.